9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene
Description
Structure
3D Structure
Properties
CAS No. |
400607-00-3 |
|---|---|
Molecular Formula |
C23H19Br |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
9-bromo-10-(4-propan-2-ylphenyl)anthracene |
InChI |
InChI=1S/C23H19Br/c1-15(2)16-11-13-17(14-12-16)22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,1-2H3 |
InChI Key |
CIJKUMVPXMVZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 10-[4-(propan-2-yl)phenyl]anthracene
- Suzuki-Miyaura Cross-Coupling is the most common method to attach the 4-(propan-2-yl)phenyl group to the 10-position of anthracene.
- Starting materials: 9-bromoanthracene or 9,10-dibromoanthracene (with selective functionalization), and 4-(propan-2-yl)phenylboronic acid or its ester.
- Catalysts: Pd(PPh3)4 or other palladium complexes.
- Base: K2CO3 or similar bases in aqueous or alcoholic media.
- Solvents: Toluene, ethanol, or mixtures with water.
- Reaction conditions: Reflux under nitrogen atmosphere for 24–48 hours.
- Purification: Extraction and recrystallization.
This method is adapted from the synthesis of 9-phenylanthracene derivatives, where phenylboronic acid is coupled with 9-bromoanthracene.
Bromination at the 9-Position
- The bromination is typically performed on the 10-aryl anthracene intermediate.
- Reagents: N-Bromosuccinimide (NBS) is commonly used as a brominating agent.
- Solvent: Chloroform (CHCl3) or dichloromethane (CH2Cl2).
- Conditions: Heating at around 60 °C for 1–2 hours under nitrogen atmosphere.
- Work-up: Addition of water, extraction with organic solvents, drying over anhydrous MgSO4, and concentration.
- Purification: Recrystallization from methanol or other suitable solvents to yield the this compound as a solid.
Alternative Synthetic Routes
Halogen Exchange and Selective Functionalization
- Starting from 9,10-dibromoanthracene, selective lithium-halogen exchange using n-butyllithium at low temperature (-78 °C) can generate a 9-bromo-10-lithio intermediate.
- Subsequent reaction with iodine or other electrophiles can produce 9-bromo-10-iodoanthracene.
- This intermediate can undergo selective Sonogashira or Suzuki couplings to introduce the 4-(propan-2-yl)phenyl group at the 10-position, maintaining the bromine at the 9-position for further functionalization.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Suzuki Coupling | 9-bromoanthracene + 4-(propan-2-yl)phenylboronic acid, Pd(PPh3)4, K2CO3 | Toluene/EtOH | Reflux | 24–48 h | 70–90 | Inert atmosphere, nitrogen |
| Bromination at 9-position | NBS (1.2 eq), CHCl3, N2 | CHCl3 | 60 °C | 2 h | 60–70 | Careful temperature control |
| Lithium-halogen exchange | n-BuLi (1 eq), THF, -78 °C, then I2 | THF | -78 °C | 30 min | 79 | For 9-bromo-10-iodo intermediate |
| Sonogashira coupling | Pd(PPh3)4, CuI, DIPA, toluene, 55 °C | Toluene | 55 °C | 12–24 h | 70–95 | For arylacetylene derivatives |
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(4-isopropylphenyl)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted anthracene derivatives .
Scientific Research Applications
9-Bromo-10-(4-isopropylphenyl)anthracene has several scientific research applications, including:
Organic Light Emitting Diodes (OLEDs): Due to its photophysical properties, it can be used in the development of OLED materials.
Fluorescent Probes: Its fluorescence makes it suitable for use as a probe in biological imaging.
Photon Upconversion: It can be used in triplet-triplet annihilation photon upconversion systems, which are important for solar energy applications.
Organic Scintillators: The compound can be used in scintillators for detecting ionizing radiation.
Mechanism of Action
The mechanism of action of 9-Bromo-10-(4-isopropylphenyl)anthracene largely depends on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer processes in OLEDs or photon upconversion systems . The molecular targets and pathways involved are primarily related to its ability to interact with light and transfer energy efficiently .
Comparison with Similar Compounds
Comparison with Structurally Similar Anthracene Derivatives
Table 1: Substituent Impact on Key Properties
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Property Alteration |
|---|---|---|---|---|
| 9-Bromo-10-[4-(propan-2-yl)phenyl]anthracene | Isopropylphenyl | 383.28 | Not reported | High steric bulk, moderate solubility |
| 9-Bromo-10-phenylanthracene | Phenyl | 333.22 | 154–155 | Baseline reactivity for cross-coupling |
| 9-Bromo-10-(4-methoxyphenyl)anthracene | Methoxyphenyl | 363.24 | 305.71 | Enhanced solubility, blue-shifted emission |
| 9-Bromo-10-(4-(trifluoromethyl)phenyl)anthracene | Trifluoromethylphenyl | 397.23 | 254.7 | Reduced electron density, improved thermal stability |
| 9-Bromo-10-(1-naphthyl)anthracene | Naphthyl | 383.28 | Not reported | Extended conjugation, red-shifted luminescence |
Photophysical and Electronic Properties
- Electron-Donating Groups (e.g., Methoxyphenyl): Increase anthracene’s electron density, leading to blue-shifted emission (e.g., λem ~ 430 nm) .
- Electron-Withdrawing Groups (e.g., Trifluoromethylphenyl): Decrease electron density, red-shifting emission (λem ~ 470 nm) and improving charge transport in organic electronics .
- Steric Effects (e.g., Isopropylphenyl): The bulky isopropyl group reduces aggregation in solid-state applications, crucial for OLEDs and thin-film devices .
Biological Activity
9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound, characterized by its bromine substitution and propan-2-yl phenyl group, has garnered interest in various fields, including material science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and potential applications in biology and medicine.
The molecular formula of this compound is , with a molecular weight of approximately 333.22 g/mol. The compound is a pale yellow solid that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 23674-20-6 |
| Molecular Formula | C20H19Br |
| Molecular Weight | 333.22 g/mol |
| Solubility | Soluble in DMSO, DMF |
Anticancer Potential
Recent studies have highlighted the anticancer properties of anthracene derivatives. This compound has shown promise as an effective compound in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that anthracene derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
The biological activity of this compound may be attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This property is common among many PAHs, which can lead to mutagenic effects and has been exploited in designing chemotherapeutic agents .
Case Studies
- Study on Anticancer Activity : A study published in PubMed Central evaluated the effectiveness of various anthracene derivatives, including brominated compounds, against breast cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity at low micromolar concentrations, indicating its potential as a lead compound for further development .
- Toxicological Assessment : Another investigation assessed the toxicological profile of this compound using zebrafish models. The findings indicated that while the compound was effective against cancer cells, it also exhibited some degree of toxicity at higher concentrations, necessitating careful dose optimization for therapeutic applications .
Applications in Material Science
In addition to its biological applications, this compound is utilized in organic light-emitting diodes (OLEDs) due to its photophysical properties. Its ability to emit light upon excitation makes it suitable for use in electronic devices .
Q & A
Q. What are the standard synthetic routes for preparing 9-bromo-10-[4-(propan-2-yl)phenyl]anthracene?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a two-step process:
- Step 1 : Bromination of anthracene derivatives (e.g., 9,10-dibromoanthracene) to introduce the bromine substituent. For example, bromination of 9-phenylanthracene using bromine in acetic acid yields 10-phenyl-9-bromoanthracene .
- Step 2 : Coupling the brominated anthracene with 4-(propan-2-yl)phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed toluene/THF solvent system with Na₂CO₃ as a base. Reaction conditions include refluxing for 18–24 hours under nitrogen . Yield Optimization : Lower yields (e.g., 58% in one protocol) may arise from incomplete coupling; repeating catalyst and boronic acid additions improves conversion .
Q. How is the purity of the compound verified after synthesis?
Methodology :
- Column Chromatography : Purification using gradients of dichloromethane (DCM) in hexane (e.g., 3–30% DCM) .
- Spectroscopic Confirmation :
- ¹H NMR : Peaks for aromatic protons (δ 7.1–8.6 ppm) and isopropyl group protons (δ 1.2–1.4 ppm as a multiplet) .
- ¹³C NMR : Signals for quaternary carbons (e.g., anthracene backbone carbons at δ 125–140 ppm) .
- MALDI-TOF MS : Molecular ion peak matching the calculated m/z (e.g., 428.0 observed vs. 428.14 calculated for a related anthracene derivative) .
Advanced Research Questions
Q. How can photophysical properties of this compound be systematically analyzed for optoelectronic applications?
Experimental Design :
- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in solvents of varying polarity to assess π→π* transitions. Anthracene derivatives typically show λmax ~250–400 nm .
- Fluorescence Spectroscopy : Quantify quantum yield (ΦF) using a reference standard (e.g., quinine sulfate). Substituents like bromine and aryl groups influence emission intensity and Stokes shift .
- Time-Resolved Spectroscopy : Determine excited-state lifetimes (τ) via time-correlated single-photon counting (TCSPC) to evaluate intersystem crossing efficiency .
Q. What strategies resolve contradictions in reported reaction yields for similar anthracene derivatives?
Case Study : A 77% yield for a trifluoromethyl-substituted anthracene derivative vs. 58% for a methoxy-substituted analog highlights the impact of steric/electronic effects.
- Solution :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Catalyst Screening : Test Pd(OAc)₂ or Buchwald-Hartwig catalysts for enhanced coupling efficiency.
- Solvent Optimization : Replace THF with DMF or DMSO to improve boronic acid solubility .
Q. How does crystallographic data inform the molecular packing and stability of this compound?
Methodology :
- Single-Crystal X-ray Diffraction (SHELX) : Resolve the crystal structure to analyze π-π stacking distances (typically 3.5–4.0 Å for anthracenes) and halogen bonding (Br···π interactions). SHELXL refinement is standard for small-molecule crystallography .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate stability with molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
